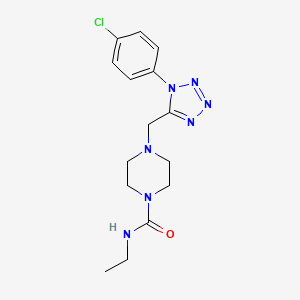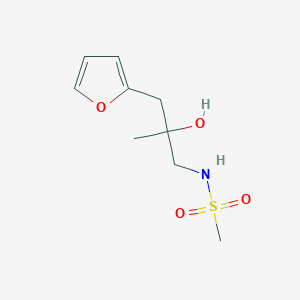
6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline is a useful research compound. Its molecular formula is C19H18ClN3 and its molecular weight is 323.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Transformation and Structural Analysis
Research on similar compounds to 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline has shown interesting chemical transformations. For instance, oxidation of related compounds with potassium permanganate leads to the formation of various oxidised derivatives and lactones, which is significant for understanding the chemical behavior of these substances (Gescher, Turnbull, & Stevens, 1977).
Synthesis for Potential Therapeutic Applications
Another study highlighted the synthesis of piperidine derivatives with a quinazoline ring system, testing their potential as antihypertensive agents. This demonstrates the relevance of such compounds in medicinal chemistry and drug development (Takai et al., 1986).
Photophysical Properties
The synthesis and structural analysis of zinc complexes using a similar conformationally flexible quinazoline ligand revealed insights into their photophysical properties. This study is pivotal in understanding how the choice of metal salts can influence the conformation and properties of such complexes (Dwivedi et al., 2016).
Stability Under Stressful Conditions
The stability of a pharmaceutical substance with a quinazoline structure was analyzed under various environmental factors. This research contributes to the understanding of the stability and degradation patterns of quinazoline derivatives, which is crucial for pharmaceutical development (Gendugov et al., 2021).
Synthesis and Biological Activity
Further studies include the synthesis and evaluation of biological activities like anti-inflammatory and antimicrobial properties of novel quinazoline derivatives. These findings are essential in exploring the therapeutic potential of such compounds (Srivastav, Salahuddin, & Shantakumar, 2009).
Wirkmechanismus
Target of Action
The primary targets of 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline are the biofilm formation and quorum sensing system in Pseudomonas aeruginosa . These systems play a crucial role in the bacteria’s ability to form colonies and resist antibiotics.
Mode of Action
This compound interacts with its targets by inhibiting biofilm formation and disrupting the quorum sensing system . This results in a decrease in cell surface hydrophobicity, compromising bacterial cells adhesion, and curtailing the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .
Biochemical Pathways
The affected pathway is the quorum sensing system of Pseudomonas aeruginosa. This system regulates biofilm formation and other virulence factors. By inhibiting this system, this compound disrupts the bacteria’s ability to form biofilms and express other virulence factors .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of biofilm formation and the disruption of the quorum sensing system in Pseudomonas aeruginosa . This leads to a decrease in cell surface hydrophobicity, compromising bacterial cells adhesion, and curtailing the exopolysaccharide production . These effects can potentially reduce the bacteria’s pathogenicity and invasion potential .
Biochemische Analyse
Biochemical Properties
6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One notable interaction is with fatty acid-binding proteins, specifically FABP4 and FABP5. These proteins are involved in the transport and metabolism of fatty acids within cells. This compound acts as an inhibitor of these proteins, thereby modulating fatty acid metabolism and influencing metabolic parameters such as insulin sensitivity and blood glucose levels .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting FABP4 and FABP5, this compound can enhance insulin sensitivity and reduce blood glucose levels, which is beneficial in managing metabolic disorders . Additionally, it has been observed to have anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target proteins. The compound binds to the active sites of FABP4 and FABP5, inhibiting their activity. This inhibition prevents the transport of fatty acids within cells, leading to alterations in metabolic pathways. Furthermore, this compound has been shown to influence gene expression by modulating transcription factors involved in metabolic regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that continuous exposure to this compound can lead to sustained improvements in metabolic parameters, such as enhanced insulin sensitivity and reduced blood glucose levels . Prolonged exposure may also result in adaptive cellular responses that could influence the compound’s efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively improves metabolic parameters without causing significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to fatty acid metabolism. By inhibiting FABP4 and FABP5, the compound alters the transport and utilization of fatty acids within cells. This inhibition can lead to changes in metabolic flux and metabolite levels, ultimately influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s affinity for FABP4 and FABP5 facilitates its localization to areas where these proteins are abundant, such as adipose tissue and liver . This targeted distribution enhances the compound’s efficacy in modulating metabolic processes.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with FABP4 and FABP5. These interactions are crucial for the compound’s activity, as they enable the inhibition of fatty acid transport and metabolism. Additionally, post-translational modifications of the compound may influence its localization and function within specific cellular compartments .
Eigenschaften
IUPAC Name |
6-chloro-4-phenyl-2-piperidin-1-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3/c20-15-9-10-17-16(13-15)18(14-7-3-1-4-8-14)22-19(21-17)23-11-5-2-6-12-23/h1,3-4,7-10,13H,2,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRYRQKWYWPFFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3Z)-1-benzyl-3-{[(3-methoxybenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2526561.png)

![4-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]piperazin-2-one](/img/structure/B2526563.png)


![1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B2526568.png)


![Cyclohex-3-en-1-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2526576.png)

![(E)-N-[Cyano(oxolan-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2526579.png)

